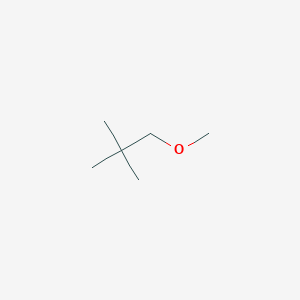

Propane, 1-methoxy-2,2-dimethyl-

Beschreibung

Propane, 1-methoxy-2,2-dimethyl- (CAS: 1118-00-9), also known as methyl neopentyl ether, is an ether derivative of propane with the molecular formula C₆H₁₄O. Its structure features a methoxy group (-OCH₃) attached to the first carbon of a 2,2-dimethylpropane (neopentane) backbone, resulting in high steric hindrance and unique physicochemical properties. This compound is primarily used in organic synthesis and as a solvent in specialized industrial applications due to its low polarity and stability under mild conditions .

Key properties:

- Molecular Weight: 116.18 g/mol

- Boiling Point: Estimated ~100–110°C (varies with isomerism)

- Synonyms: 2,2-Dimethylpropyl methyl ether, Methylneopentyl ether

Eigenschaften

CAS-Nummer |

1118-00-9 |

|---|---|

Molekularformel |

C6H14O |

Molekulargewicht |

102.17 g/mol |

IUPAC-Name |

1-methoxy-2,2-dimethylpropane |

InChI |

InChI=1S/C6H14O/c1-6(2,3)5-7-4/h5H2,1-4H3 |

InChI-Schlüssel |

JILHZKWLEAKYRC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)COC |

Kanonische SMILES |

CC(C)(C)COC |

Andere CAS-Nummern |

1118-00-9 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Propane, 1-methoxy-2,2-dimethyl- is utilized extensively in organic chemistry for synthesizing complex molecules. Its ability to act as a versatile reagent makes it valuable in:

- Synthesis of Chiral Compounds : It plays a crucial role in creating chiral β-lactams and other chiral intermediates essential for pharmaceuticals .

- Polymer Chemistry : As a catalyst in group-transfer polymerization, it facilitates the formation of polymers with specific properties .

Machine Learning and Predictive Modeling

Recent studies have employed machine learning techniques to predict the physicochemical properties of various fuels, including propane, 1-methoxy-2,2-dimethyl-. These models help in understanding fuel behavior and optimizing formulations for better performance .

| Property | Value |

|---|---|

| Proton Affinity | 825.8 kJ/mol |

| Gas Basicity | 796.7 kJ/mol |

| Ignition Quality | Variable depending on formulation |

Environmental Applications

Research has indicated that propane, 1-methoxy-2,2-dimethyl- can be utilized in environmental monitoring through proton transfer reaction mass spectrometry (PTR-MS). This technique allows for the detection of trace gases and volatile organic compounds (VOCs) in the atmosphere .

Case Study 1: Enzymatic Synthesis of Chiral Amines

In a notable study, propane, 1-methoxy-2,2-dimethyl- was synthesized using enzymatic methods to produce chiral amines from ketones. The process demonstrated high selectivity and efficiency, showcasing its potential in pharmaceutical applications where chiral purity is critical .

Case Study 2: Fuel Property Prediction

A machine learning model was developed to predict various properties of propane derivatives including propane, 1-methoxy-2,2-dimethyl-. The model utilized quantitative structure-property relationships (QSPR) to analyze data from numerous fuel types and predict performance metrics like octane rating and volatility .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Nucleophilic Substitution

- Halogenated Analogs : 1-Bromo-2,2-dimethylpropane exhibits faster SN2 reaction rates than its chloro counterpart due to the superior leaving ability of Br⁻. Steric hindrance in neopentyl structures slows bimolecular mechanisms but favors carbocation stability in SN1 pathways .

- Ether Stability : The methoxy group in Propane, 1-methoxy-2,2-dimethyl- resists nucleophilic attack under standard conditions, making it a stable solvent for acid-sensitive reactions .

Vorbereitungsmethoden

Acid-Catalyzed Reaction of Cyclic Ketals with Alcohols

The most widely documented method for synthesizing propane, 1-methoxy-2,2-dimethyl- involves the acid-catalyzed ring-opening of cyclic ketals. A key patent (US4769497A) describes the reaction of 2,2-dimethyl-(1,3)-dioxolane with methanol in the presence of sulfuric acid (H₂SO₄) as the catalyst . The reaction proceeds via nucleophilic attack by methanol on the cyclic ketal, leading to the formation of the target compound and ethylene glycol as a by-product.

Reaction Conditions:

-

Catalyst: Concentrated H₂SO₄ (0.4 g per 74 g of dioxolane)

-

Temperature: Reflux (70.3°C)

-

Time: 3 hours

-

Yield: 50.31% (66.2 g from 129 g dioxolane)

The crude product is neutralized with sodium hydroxide (NaOH) and purified via fractional distillation. This method is scalable and achieves moderate yields, making it suitable for laboratory and industrial settings .

Vapor-Phase Synthesis with Inert Carriers

To optimize reaction efficiency, vapor-phase synthesis employs inert carriers such as aliphatic hydrocarbons (e.g., pentane, hexane) to facilitate heat transfer and reduce side reactions . In this setup, 2,2-dimethyl-(1,3)-dioxolane and methanol are vaporized and passed over a solid acid catalyst, such as alumina (Al₂O₃), at elevated temperatures.

Key Parameters:

-

Catalyst: Activated Al₂O₃ pellets (73 g, 2–5 mm diameter)

-

Temperature: 200–250°C

-

Carrier Flow Rate: 50 g/h

-

Conversion Rates: 100% for 2-methoxypropene, 98.5% for methanol

-

Selectivity: 100% for propane, 1-methoxy-2,2-dimethyl-

This method eliminates solvent use and achieves near-quantitative yields, making it environmentally favorable for large-scale production .

Continuous Flow Catalysis with Borate Esters

A high-efficiency approach involves continuous flow reactors using boric acid trimethyl ester [(CH₃O)₃B] as a catalyst. The reaction occurs in a jacketed cylindrical vessel packed with Fenske rings to enhance surface contact . Methanol and 2,2-dimethyl-(1,3)-dioxolane are fed into the system, where transesterification produces the target compound.

Process Details:

-

Catalyst Load: 100 ml of (CH₃O)₃B

-

Residence Time: 2 hours

-

By-Products: Methanol (from catalyst interaction with Al₂O₃)

-

Distillation Fractions:

-

First Fraction: Unreacted (CH₃O)₃B

-

Second Fraction: Propane, 1-methoxy-2,2-dimethyl- (58% yield)

-

Third Fraction: Unreacted dioxolane

-

This method ensures consistent product quality and simplifies catalyst recovery, as the borate ester is recycled into the system .

Comparative Analysis of Synthesis Methods

The table below summarizes the performance metrics of the three primary methods:

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed Liquid | H₂SO₄ | 70.3 | 3 | 50.3 | 95 |

| Vapor-Phase with Al₂O₃ | Al₂O₃ | 200–250 | 2 | 98.5 | 100 |

| Continuous Flow Borate | (CH₃O)₃B | 200 | 2 | 58 | 100 |

Key Findings:

-

Vapor-phase synthesis offers the highest yield and selectivity but requires specialized equipment.

-

Acid-catalyzed methods are cost-effective for small-scale production but generate more waste.

-

Continuous flow systems balance efficiency and scalability, particularly in industrial contexts .

Mechanistic Insights and Reaction Pathways

The synthesis of propane, 1-methoxy-2,2-dimethyl- proceeds through a two-step mechanism:

-

Ketal Ring-Opening:

-

Acid catalysts protonate the oxygen atom in 2,2-dimethyl-(1,3)-dioxolane, weakening the C–O bond.

-

Methanol attacks the electrophilic carbon, leading to ring opening and formation of a protonated intermediate.

-

-

Transesterification:

Industrial-Scale Optimization Strategies

To enhance production efficiency, industrial protocols implement:

-

In Situ Catalyst Regeneration: Borate esters are continuously regenerated by reacting with methanol, reducing catalyst consumption.

-

Adiabatic Distillation Columns: These minimize energy use during product separation, achieving 99% purity in the final distillate .

-

Recycling of Unreacted Feedstock: Unconverted dioxolane and methanol are reintroduced into the reactor, improving overall atom economy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methoxy-2,2-dimethylpropane, and how can side reactions be mitigated?

- Methodology : Williamson ether synthesis using neopentyl chloride (1-chloro-2,2-dimethylpropane, CAS 753-89-9) and sodium methoxide under anhydrous conditions. Optimize reaction parameters (e.g., THF solvent, 60–80°C) to suppress elimination byproducts. Monitor via GC-MS for purity .

Q. How can NMR spectroscopy confirm the structural integrity of 1-methoxy-2,2-dimethylpropane?

- Methodology :

- 1H NMR : Expect a singlet (~3.3 ppm) for methoxy protons and a singlet (~1.0 ppm) for the two methyl groups on C2.

- 13C NMR : C1 (methoxy-bearing carbon) appears at ~70 ppm, while C2 (quaternary carbon) resonates at ~35 ppm. Compare with spectral data from analogous ethers (e.g., 2-methoxypropane) .

Q. What are the key physical properties (e.g., boiling point, solubility) of this compound, and how do they compare to linear ethers?

- Methodology : Estimate properties using group contribution methods or reference NIST data for structurally similar compounds. For example, 2-methoxypropane (CAS 598-53-8) has a boiling point of 38°C; the bulky neopentyl group in 1-methoxy-2,2-dimethylpropane likely increases boiling point due to reduced volatility .

Q. How can gas chromatography (GC) be optimized for purity analysis of this ether?

- Methodology : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient starting at 40°C. Compare retention times with reference standards (e.g., 1-methoxy-2-propanol, CAS 107-98-2) and validate via spiked samples .

Advanced Research Questions

Q. What analytical challenges arise in distinguishing 1-methoxy-2,2-dimethylpropane from its isomers (e.g., 2-methoxy-2-methylpropane) using mass spectrometry?

- Methodology : Employ high-resolution MS (HRMS) to differentiate molecular ions (e.g., m/z 102.1045 for C₅H₁₂O). Analyze fragmentation patterns: the neopentyl group in the target compound may yield distinct ions (e.g., m/z 57 for [C(CH₃)₃]+) compared to branched isomers .

Q. How does steric hindrance in 1-methoxy-2,2-dimethylpropane influence its reactivity in nucleophilic substitutions (SN1 vs. SN2)?

- Methodology : Conduct kinetic studies using polar aprotic solvents (e.g., DMSO) with nucleophiles like iodide. Compare rates with less hindered ethers (e.g., methyl tert-butyl ether). The bulky 2,2-dimethyl group likely favors SN1 mechanisms or elimination pathways .

Q. What are the thermal decomposition products of this compound under high-temperature conditions?

- Methodology : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS. Expected products include methane, isobutylene, and formaldehyde, based on analogous ether decomposition pathways. Compare with neopentane (CAS 463-82-1) flammability data .

Q. How can computational chemistry (e.g., DFT) predict the solvent effects on the stability of 1-methoxy-2,2-dimethylpropane?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.